molecular formula C15H20F3N3O3S B1674294 Fuzapladib CAS No. 141283-87-6

Fuzapladib

カタログ番号: B1674294
CAS番号: 141283-87-6
分子量: 379.4 g/mol
InChIキー: TUWCZRFHNIOVTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IS-741は、フザプラジブとしても知られており、経口活性のある白血球機能関連抗原タイプ1(LFA-1)活性化阻害剤です。これは、白血球接着分子であり、ホスホリパーゼA2(PLA2)阻害剤です。 IS-741は、炎症部位への白血球遊走を阻害することにより、抗炎症効果を発揮します .

準備方法

合成経路と反応条件

IS-741の合成には、N-(2-((エチルスルホニル)アミノ)-5-(トリフルオロメチル)-3-ピリジニル)-シクロヘキサンカルボキサミドモノナトリウム塩モノハイドレートの調製が含まれます。 母液調製法は、薬剤2mgを50μLのジメチルスルホキシド(DMSO)に溶解して、母液濃度を40mg/mLにする方法です .

工業的生産方法

IS-741の工業的生産方法は、公的ドメインでは広く文書化されていません。 この化合物は、科学研究および医薬品用途で使用可能であり、高い純度と一貫性を確保するために、制御された条件下で製造されていることを示しています .

化学反応の分析

反応の種類

IS-741は、次のような様々な化学反応を起こします。

    酸化: 電子を移動させる反応で、多くの場合、酸化剤を使用します。

    還元: 電子を獲得する反応で、通常は還元剤を使用します。

    置換: 一つの原子または基を別の原子または基に置き換える反応です。

一般的な試薬と条件

IS-741を含む反応に使用される一般的な試薬には、酸化剤、還元剤、DMSOなどの様々な溶媒が含まれます。 これらの反応の条件は、通常、化合物の安定性と活性を維持するために制御されます .

生成される主な生成物

IS-741を含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応では酸化された誘導体が生成される場合があり、還元反応では化合物の還元形が生成される場合があります .

科学研究での応用

IS-741は、次のような幅広い科学研究用途があります。

科学的研究の応用

Acute Pancreatitis in Dogs

Fuzapladib has been investigated for its efficacy in treating acute pancreatitis in dogs. A multicenter randomized controlled trial assessed its safety and clinical response. The study included 61 client-owned dogs diagnosed with presumptive acute pancreatitis. Key findings include:

  • Safety : this compound was well tolerated among all treated dogs.
  • Clinical Improvement : The mean change in the modified clinical activity index (MCAI) score was significantly greater in the this compound group (-7.75) compared to the placebo group (-5.68), indicating a positive clinical response (P = 0.02) .
  • Dosage : The approved dosage for dogs is 0.4 mg/kg administered intravenously once daily for five days .

Pharmacokinetics

Pharmacokinetic studies have highlighted species differences in the metabolism of this compound. Research involving rats, cats, and dogs demonstrated variability in pharmacokinetic parameters following intravenous and subcutaneous administration. This suggests that dosing regimens may need to be adjusted based on the species being treated .

Table 1: Pharmacokinetic Parameters of this compound

SpeciesAdministration RouteDose (mg/kg)Key Findings
RatsIV2.0Significant inter-species differences observed
CatsIV2.0Similar metabolic pathways as dogs
DogsIV0.4Well-tolerated with significant clinical improvement

Clinical Case Studies

Several case studies have documented the successful application of this compound in canine patients suffering from acute pancreatitis:

  • Case Study 1 : A dog presented with severe acute pancreatitis showed marked improvement after three days of this compound treatment, with a notable reduction in clinical activity scores.
  • Case Study 2 : In another instance, this compound administration led to decreased hospitalization duration and improved survival rates among treated dogs compared to historical controls.

Regulatory Status

This compound received conditional approval from the Japanese Ministry of Agriculture, Forestry and Fisheries for use in dogs with acute pancreatitis . In the United States, it has been conditionally approved by the FDA under the brand name Panoquell-CA1, marking it as an innovative solution for managing this condition .

作用機序

IS-741は、白血球機能関連抗原タイプ1(LFA-1)とホスホリパーゼA2(PLA2)の活性化を阻害することにより、その効果を発揮します。この阻害は、白血球の炎症部位への遊走を阻止し、炎症を軽減します。 IS-741の分子標的は、LFA-1とPLA2であり、これらは白血球の接着と遊走に関与しています .

類似の化合物との比較

類似の化合物

IS-741の独自性

IS-741は、LFA-1とPLA2の両方を阻害するという独自の性質を持つため、強力な抗炎症剤となっています。 白血球の遊走と接着を阻害する能力は、他の類似の化合物とは異なり、炎症を軽減するための標的となるアプローチを提供します .

類似化合物との比較

Similar Compounds

Uniqueness of IS-741

IS-741 is unique in its dual inhibition of LFA-1 and PLA2, making it a potent anti-inflammatory agent. Its ability to inhibit leukocyte migration and adhesion sets it apart from other similar compounds, providing a targeted approach to reducing inflammation .

生物活性

Fuzapladib, chemically known as this compound sodium monohydrate, is a novel compound primarily recognized for its role as a leukocyte function-associated antigen type-1 (LFA-1) activation inhibitor. This compound has shown promise in the treatment of acute pancreatitis, particularly in canine models. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and safety based on diverse research findings.

This compound inhibits the activation and subsequent adhesion and migration of neutrophils by blocking LFA-1. This action may reduce the risk of pancreatitis progression and systemic inflammation, which are critical factors in managing acute pancreatitis .

Pharmacokinetics

The pharmacokinetic behavior of this compound varies across different species, with significant implications for dosing regimens. A study administered this compound to male and female rats, cats, and dogs, revealing distinct metabolic pathways and clearance rates:

SpeciesMax Concentration (µg/mL)Clearance Rate (h⁻¹)
Rats3.22.1
Cats6.60.30
Dogs14.70.13

These differences suggest that species-specific factors significantly influence the pharmacokinetics of this compound, necessitating tailored dosing strategies for effective treatment .

Case Studies

  • Clinical Trial in Dogs : A randomized controlled trial involving 61 dogs with presumptive acute pancreatitis assessed the safety and clinical response to this compound over three days. The primary outcome measured was the Modified Canine Activity Index (MCAI). Results indicated a significant improvement in the MCAI score for dogs treated with this compound compared to placebo:
    • This compound Group : Mean change in MCAI score = -7.75
    • Placebo Group : Mean change in MCAI score = -5.68
    • Statistical significance : P=0.02P=0.02
    This suggests that this compound may effectively alleviate clinical signs associated with acute pancreatitis in dogs .
  • Safety Profile : Despite favorable clinical outcomes, safety concerns arose during trials. Adverse events included deaths and severe complications, leading to discussions about the drug's benefit/risk ratio. Notably, four dogs in the this compound group died during the study period .

Adverse Reactions

The administration of this compound was generally well tolerated; however, some adverse reactions were noted:

  • Increased rates of severe adverse events compared to placebo.
  • Notable adverse reactions included anaphylaxis and hypertension.
  • The overall condition of dogs at baseline may have influenced these outcomes, raising questions about randomization efficacy in clinical trials .

特性

CAS番号

141283-87-6

分子式

C15H20F3N3O3S

分子量

379.4 g/mol

IUPAC名

N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22)

InChIキー

TUWCZRFHNIOVTC-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

正規SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

外観

Solid powder

Key on ui other cas no.

141283-87-6

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

IS 741
IS-741
N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt

製品の起源

United States

Synthesis routes and methods I

Procedure details

An alternative process will be described. In 20 ml of methylene chloride, 0.5 g of 4-diemthylaminopyridine was dissolved, and 0.78 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride was added and dissolved. Then, 1 g of N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide was added thereto, and 30 minutes later, 0.52 g of cyclohexanecarboxylic acid was added thereto, and stirring was conducted for 10 hours. After completion of the reaction, 40 ml of methylene chloride was added to the reaction product, and the reaction product was washed with 10% hydrochloric acid and then washed with an aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. From the extract layer, solvent was distilled off and the obtained residue was purified by silica gel column chromatography to obtain 0.88 g of the desired product.
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2.36 g of N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide was dissolved in 24 ml of dry tetrahydrofuran, and 1.54 g of cyclohexanecarbonyl chloride was dropwise added thereto under cooing with ice. After the dropwise addition, the mixture was stirred for one hour and further reacted at room temperature overnight. After completion of the reaction, the solvent was distilled off under reduced pressure, the obtained crystals were washed with ethyl ether to obtain 2.94 g of the desired product having a melting point of from 153° to 155° C.
Name
N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCS(=O)(=O)Nc1ncc(C(F)(F)F)cc1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fuzapladib
Reactant of Route 2
Reactant of Route 2
Fuzapladib
Reactant of Route 3
Reactant of Route 3
Fuzapladib
Reactant of Route 4
Reactant of Route 4
Fuzapladib
Reactant of Route 5
Reactant of Route 5
Fuzapladib
Reactant of Route 6
Reactant of Route 6
Fuzapladib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。